

# (+)-3-Bromocamphor-8-sulfonic acid ammonium salt physical properties

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## Compound of Interest

Compound Name: 3-Bromo-2-oxobornane-8-sulphonic acid

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An In-depth Technical Guide on the Physical Properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt, a crucial chiral resolving agent in the fields of chemistry and pharmacology. This document details the compound's key physical characteristics, outlines the experimental protocols for their determination, and illustrates its primary application in the separation of enantiomers.

## Core Physical Properties

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is a chiral reagent that presents as a white to light yellow or orange crystalline powder.<sup>[1][2][3]</sup> It is stable under recommended storage conditions, typically at room temperature in a dry and well-ventilated place.<sup>[1][4]</sup> This compound is incompatible with strong oxidizing agents and strong bases.<sup>[4]</sup>

## Table of Physical Properties

Property	Value
CAS Number	14575-84-9
Molecular Formula	C <sub>10</sub> H <sub>18</sub> BrNO <sub>4</sub> S
Molecular Weight	328.22 g/mol [1][5]
Appearance	White to light yellow or light orange crystalline powder[1][2][3]
Melting Point	284 °C (decomposes)[6][7]
Optical Rotation	[α] <sup>20</sup> /D +84° to +87° (c=4 in H <sub>2</sub> O)[1][2]
Solubility	Slightly soluble in water and methanol[4][8]
Purity	≥ 98%[1]

## Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt. These protocols are based on established pharmacopeial and laboratory standards.

### Melting Point Determination (Capillary Method)

The melting point is determined using the capillary method as outlined in the United States Pharmacopeia (USP) <741>.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Glass capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).

Procedure:

- A small amount of the dry, finely powdered (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is packed into a capillary tube to a height of 2.5 - 3.5 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised to about 5°C below the expected melting point.
- The heating rate is then adjusted to  $1 \pm 0.5$  °C/minute.
- The temperature at which the substance is observed to collapse against the side of the tube (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For this compound, decomposition is observed at the melting point.

## Optical Rotation Measurement (Polarimetry)

The specific rotation is measured using a polarimeter, a standard technique for characterizing chiral compounds.

Apparatus:

- Polarimeter (sodium D-line, 589.3 nm).
- Polarimeter cell (1 dm length).
- Volumetric flask and analytical balance.

Procedure:

- A solution of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is prepared by accurately weighing the sample and dissolving it in a known volume of deionized water to achieve a concentration of 4 g/100 mL.
- The polarimeter is calibrated with a blank solvent (deionized water).
- The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
- The observed optical rotation ( $\alpha$ ) is measured at a constant temperature (20°C).
- The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where:
  - $\alpha$  is the observed rotation in degrees.

- $l$  is the path length in decimeters (dm).
- $c$  is the concentration in g/mL.

## Solubility Determination

A qualitative assessment of solubility is performed by observing the dissolution of the solute in a given solvent.

Apparatus:

- Test tubes.
- Vortex mixer.
- Spatula.

Procedure:

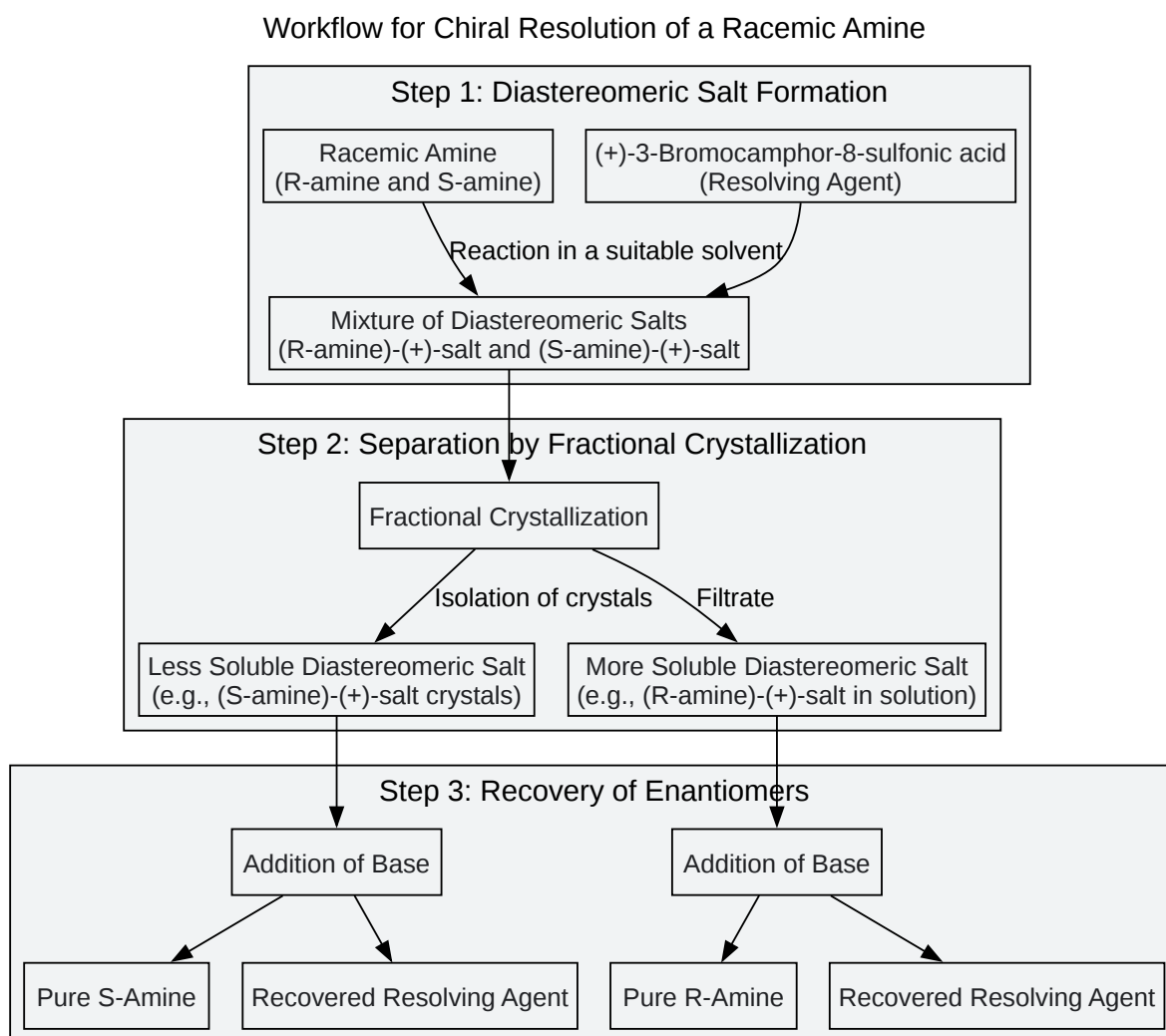
- A small, pre-weighed amount of (+)-3-Bromocamphor-8-sulfonic acid ammonium salt is placed in a test tube.
- A measured volume of the solvent (e.g., water, methanol) is added.
- The mixture is vigorously agitated using a vortex mixer for a set period.
- A visual inspection determines if the solid has completely dissolved. "Slightly soluble" indicates that a small amount of the substance dissolves in the solvent.

## Application in Chiral Resolution

(+)-3-Bromocamphor-8-sulfonic acid ammonium salt is primarily utilized as a chiral resolving agent for the separation of racemic mixtures of amines. The process involves the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.

## Experimental Workflow: Chiral Resolution of a Racemic Amine

The following diagram illustrates the general workflow for the resolution of a racemic amine using (+)-3-Bromocamphor-8-sulfonic acid.



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Caption: Chiral resolution workflow using (+)-3-Bromocamphor-8-sulfonic acid.

## Detailed Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a representative procedure for the resolution of a generic racemic primary amine.

Materials:

- Racemic primary amine.
- (+)-3-Bromocamphor-8-sulfonic acid.
- Suitable solvent (e.g., methanol, ethanol).
- Aqueous solution of a strong base (e.g., NaOH or KOH).
- Organic solvent for extraction (e.g., diethyl ether, dichloromethane).

Procedure:

- Diastereomeric Salt Formation:
  - Dissolve the racemic amine in a suitable solvent.
  - Add an equimolar amount of (+)-3-Bromocamphor-8-sulfonic acid to the solution.
  - Stir the mixture to facilitate the formation of the diastereomeric salts.
- Fractional Crystallization:
  - Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.
  - Collect the crystals by vacuum filtration.

- Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
- The filtrate, containing the more soluble diastereomer, can be collected for recovery of the other enantiomer.
- Recovery of the Enantiomer:
  - Suspend the isolated crystals of the diastereomeric salt in water.
  - Add a strong base to the suspension to deprotonate the ammonium salt and liberate the free amine.
  - Extract the free amine into an organic solvent.
  - Wash the organic layer with water and then dry it over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ).
  - Remove the solvent under reduced pressure to obtain the pure enantiomer of the amine.
  - The aqueous layer containing the resolving agent can be acidified and the resolving agent recovered for reuse.

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